N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Mechanism of Action
Target of Action
The primary target of N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide is the kinase activity of ZAK . ZAK, or Leucine Zipper and Sterile-Alpha Motif Kinase, is a protein that plays a crucial role in cellular processes such as cell growth, proliferation, and apoptosis.
Mode of Action
This compound interacts with its target by inhibiting the kinase activity of ZAK . This inhibition suppresses the activation of ZAK downstream signals, thereby modulating the cellular processes controlled by ZAK .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of ZAK kinase activity. By suppressing ZAK downstream signals, it may modulate cellular processes such as cell growth, proliferation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its target. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine to form the pyrazolopyridine core . Subsequent steps involve the functionalization of the core to introduce the cyclopentanecarboxamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which could have implications in cancer research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the cyclopentanecarboxamide group.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
N-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: A derivative with a phenyl and methyl group at specific positions.
Uniqueness
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other pyrazolopyridine derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(8-4-1-2-5-8)14-11-9-6-3-7-13-10(9)15-16-11/h3,6-8H,1-2,4-5H2,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGBGIDNQFULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3C=CC=NC3=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.